molecular formula C18H20ClNO5 B131606 Pyriofenone CAS No. 688046-61-9

Pyriofenone

Cat. No.: B131606
CAS No.: 688046-61-9
M. Wt: 365.8 g/mol
InChI Key: NMVCBWZLCXANER-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyriofenone is a member of aryl-phenyl ketone fungicides with the structure of benzoylpyridine . Its primary targets are the actin, myosin, and fimbrin proteins in fungi . These proteins play a crucial role in the cytoskeleton structure and function, which is essential for cell shape, division, and internal transport.

Mode of Action

The mode of action of this compound involves the inhibition of actin, myosin, and fimbrin function . By inhibiting these proteins, this compound disrupts the cytoskeleton structure and function, thereby inhibiting the growth and proliferation of fungi.

Pharmacokinetics

It has been found to have a low vapour pressure and moderate water solubility , suggesting that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the control of powdery mildew on various crops . By inhibiting the growth and proliferation of the fungi responsible for this disease, this compound helps to protect crops and increase yield.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it may be less effective in dry environments . Additionally, its stability may be affected by factors such as temperature and pH.

Chemical Reactions Analysis

Pyriofenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

(5-chloro-2-methoxy-4-methylpyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5/c1-9-7-12(22-3)16(23-4)17(24-5)13(9)15(21)14-10(2)11(19)8-20-18(14)25-6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVCBWZLCXANER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058162
Record name Pyriofenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688046-61-9
Record name Pyriofenone
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URL https://commonchemistry.cas.org/detail?cas_rn=688046-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyriofenone [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyriofenone
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Record name Pyriofenone
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Record name PYRIOFENONE
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Synthesis routes and methods I

Procedure details

1.0 g (4.3 mmol) of 3-bromo-5-chloro-2-methoxy-4-methylpyridine, 1.2 g (5.4 mmol) of 2,3,4-trimethoxy-6-methylphenylboronic acid, 1.8 g (13 mmol) of potassium carbonate, 46 mg (0.26 mmol) of palladium chloride, 147 mg (0.52 mmol) of tricyclohexylphosphine and 40 ml of tetrahydrofuran were put in a 200 ml autoclave, and carbon monoxide gas was injected to a pressure of 10 atm, followed by stirring at 120° C. for 20 hours. The reaction solution was subjected to filtration on the pad of celite, water was added, and tetrahydrofuran was distilled off under reduced pressure. The aqueous solution was extracted with ethyl acetate, the organic layer was dried over anhydrous magnesium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure. The crude product was purified by silica gel column chromatography to obtain 0.31 g (yield: 20%) of 3-(2,3,4-trimethoxy-6-methylbenzoyl)-5-chloro-2-methoxy-4-methylpyridine (melting point 92 to 94° C.), and the compound was identified by 1HNMR.
Quantity
1 g
Type
reactant
Reaction Step One
Name
2,3,4-trimethoxy-6-methylphenylboronic acid
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
147 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
palladium chloride
Quantity
46 mg
Type
catalyst
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

(b-1) 6.8 ml (13.6 mmol) of isopropylmagnesium chloride (2M tetrahydrofuran solution) was cooled to 0° C., and a solution having 1.6 g (6.6 mmol) of 3-bromo-5-chloro-2-methoxy-4-methylpyridine dissolved in 5 ml of tetrahydrofuran was dropwise added, followed by stirring at the same temperature for 3 hours to prepare 5-chloro-2-methoxy-4-methyl-3-pyridylmagnesium chloride. The reaction solution was cooled to −78° C., and a solution having 1.2 g (13.3 mmol) of copper(I) cyanide and 1.15 g (27.1 mmol) of lithium chloride dissolved in 15 ml of tetrahydrofuran was dropwise added to prepare a 5-chloro-2-methoxy-4-methyl-3-pyridylcopper reagent. Separately, 3.2 g (14.3 mmol) of 2,3,4-trimethoxy-6-methylbenzoic acid prepared in Step (a) was subjected to reflux with heating in 7 ml of thionyl chloride for 3 hours, and the surplus thionyl chloride was distilled off under reduced pressure to prepare 2,3,4-trimethoxy-6-methylbenzoyl chloride, which was dissolved in 7 ml of tetrahydrofuran. The solution thus prepared was dropwise added at −78° C. to the above prepared pyridylcopper reagent, followed by stirring for 1 hour, and the temperature was increased to room temperature, followed by stirring further for 2 hours. Water and ammonia water were added to the reaction solution to terminate the reaction, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure. The crude product was purified by silica gel column chromatography to obtain 2.6 g (yield: 57%) of 3-(2,3,4-trimethoxy-6-methylbenzoyl)-5-chloro-2-methoxy-4-methylpyridine (melting point 85 to 88° C.), and the compound was identified by 1HNMR.
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1.6 g
Type
reactant
Reaction Step Seven
Name
5-chloro-2-methoxy-4-methyl-3-pyridylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
copper(I) cyanide
Quantity
1.2 g
Type
reactant
Reaction Step Nine
Quantity
1.15 g
Type
reactant
Reaction Step Ten
Name
5-chloro-2-methoxy-4-methyl-3-pyridylcopper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
3.2 g
Type
reactant
Reaction Step Twelve
Name
pyridylcopper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Synthesis routes and methods III

Procedure details

(b-2) The same reaction as in Step (b-1) was carried out that 11 ml (11.0 mmol) of an isopropylmagnesium chloride 1M tetrahydrofuran solution and 2.5 g (10.6 mmol) of 3-bromo-5-chloro-2-methoxy-4-methylpyridine were used, except that 1.25 g (1.1 mmol) of tetrakistriphenylphosphine palladium was used instead of the tetrahydrofuran solution of copper(I) cyanide and lithium chloride, and that 2,3,4-trimethoxy-6-methylbenzoyl chloride prepared from 2.4 g (10.6 mmol) of 2,3,4-trimethoxy-6-methylbenzoic acid and 5 ml of thionyl chloride was dropwise added at 0° C. over a period of 2 hours, followed by stirring at the same temperature for 15 hours to obtain 1.7 g (yield: 43%) of 3-(2,3,4-trimethoxy-6-methylbenzoyl)-5-chloro-2-methoxy-4-methylpyridine, and the compound was identified by 1HNMR.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
1.25 g
Type
reactant
Reaction Step Three
Name
copper(I) cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2,3,4-trimethoxy-6-methylbenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.4 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

4 g of active manganese dioxide was added to a toluene 15 ml solution of 0.64 g (1.7 mmol) of (2,3,4-trimethoxy-6-methylphenyl)(5-chloro-2-methoxy-4-methyl-3-pyridyl)methanol, followed by stirring under reflux with heating for 1 hour. The reaction solution was subjected to filtration on the pad of celite, and the solvent was distilled off under reduced pressure to obtain 0.57 g (yield: 90%) of 3-(2,3,4-trimethoxy-6-methylbenzoyl)-5-chloro-2-methoxy-4-methylpyridine (melting point 94.5 to 95.5° C.).
Name
(2,3,4-trimethoxy-6-methylphenyl)(5-chloro-2-methoxy-4-methyl-3-pyridyl)methanol
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Pyriofenone and what is its primary use?

A1: this compound is a chemical compound developed by Ishihara Sangyo Kaisha, Ltd. primarily used as a fungicide. It demonstrates excellent activity against powdery mildew in crops like wheat and cucumber [, , ].

Q2: What is the fungicidal spectrum of this compound?

A2: this compound exhibits strong efficacy against powdery mildew in wheat and cucumber. It also shows moderate efficacy against rice blast []. While effective against certain fungi like Botrytis cinerea and Pyricularia oryzae in vitro, it does not significantly affect most other fungi [].

Q3: How does this compound work to control powdery mildew?

A3: While the exact mode of action of this compound is currently unknown, it effectively inhibits lesion development and sporulation of powdery mildew fungi, exhibiting both preventive and residual activities [].

Q4: Does this compound provide any post-infection control of powdery mildew?

A4: Yes, this compound has demonstrated the ability to inhibit lesion development when applied up to two days after inoculation with powdery mildew [].

Q5: Are there any reports of resistance developing against this compound?

A5: Yes, recent research has identified the emergence of this compound resistance in some fungal populations, including Erysiphe necator in Italy [] and Podosphaera xanthii in cucumber []. This resistance was observed alongside resistance to Flutianil, suggesting potential cross-resistance mechanisms [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C19H15FNO3, and its molecular weight is 325.33 g/mol. Spectroscopic data can be found in the chemical literature and safety data sheets.

Q7: How stable is this compound under different environmental conditions?

A7: Studies on oriental melons grown in greenhouses indicate that this compound residues decline over time, with half-lives of 4.9 and 4.3 days observed at two different sites []. Environmental factors like temperature may influence degradation rates.

Q8: Are there any analytical methods available to detect and quantify this compound residues?

A8: Yes, researchers have developed and validated analytical methods using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine this compound residues in various agricultural products, including cucumber, melon, and strawberry [, , , ].

Q9: What are the pre-harvest residue limits (PHRL) for this compound in different crops?

A9: Research suggests that a 10-day pre-harvest interval is sufficient for this compound residues in cucumber to reach levels below the maximum residue limit (MRL) []. For strawberries, a PHRL of 3.76 mg/kg at 10 days before harvest has been proposed based on residue studies [, ].

Q10: Are there any specific regulations or guidelines regarding the use and disposal of this compound?

A10: As a pesticide, this compound is subject to various regulations regarding its use, handling, and disposal. Users should consult and comply with all relevant local and national regulations. The European Union has reviewed MRLs for this compound under Regulation (EC) No 396/2005 [, , ].

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